三(二叔丁酰甲烷基)镧

描述

Synthesis Analysis

The synthesis of Tris(dipivaloylmethanato)lanthanide(III) complexes has been explored through the reaction of lanthanide ions with dipivaloylmethanate ligands in carbon tetrachloride. These complexes have been characterized using spectroscopic methods, revealing insights into their synthesis and the distinct environments surrounding the lanthanide ions (R. Holz & L. Thompson, 1993).

Molecular Structure Analysis

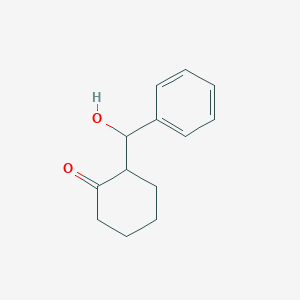

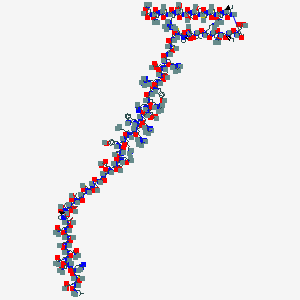

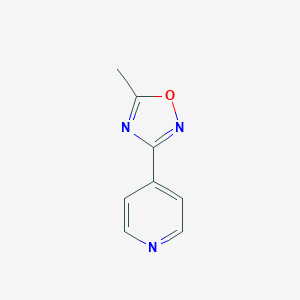

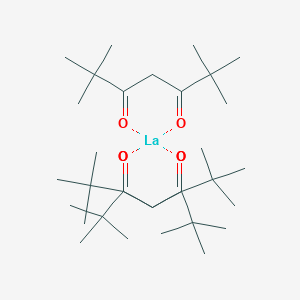

Gas-phase electron diffraction combined with mass spectrometry has been employed to determine the molecular structure of La(dpm)3. The molecule exhibits D3 symmetry with specific bond lengths within the chelate ring, providing a detailed understanding of its geometric configuration (N. Giricheva et al., 2002).

Chemical Reactions and Properties

Investigations into the reaction mechanisms of tris(dipivaloylmethanato)lanthanum in liquid source metalorganic chemical vapor deposition (MOCVD) have shed light on its behavior under CVD conditions. These studies provide insights into the thermal decomposition processes crucial for the deposition of lanthanum oxide films (Toshihiro Nakamura et al., 2005).

科学研究应用

分子结构分析:三(二叔丁酰甲烷基)镧(III) 的分子结构使用气相电子衍射和质谱进行分析。研究发现该分子具有 D3 对称性,并提供了螯合环内的详细键长 (Giricheva 等人,2002)。

薄膜沉积中的化学气相沉积:它已被用于镧氧化物薄膜沉积的液源金属有机化学气相沉积 (MOCVD) 中。原位红外吸收光谱表明,三(二叔丁酰甲烷基)镧在实际 CVD 条件下几乎保持其在气相中的整个分子结构 (Nakamura 等人,2005)。

锰酸钙钛矿中的成分控制:分析了三(二叔丁酰甲烷基)镧在气相中的行为,用于锰酸钙钛矿的化学气相沉积。这项研究有助于理解沉积薄膜中原子成分的控制 (Nakamura 等人,2005)。

量子化学计算:测试了用于预测铕配合物晶体结构的量子化学 AM1 计算的闪光模型,包括三(二叔丁酰甲烷基)变体 (Andrade 等人,1995)。

光谱表征:使用红外和发光技术对具有不同配体的三(二叔丁酰甲烷基)镧系元素(III)配合物进行了光谱表征,提供了对其独特光谱性质的见解 (Holz 和 Thompson,1993)。

在均相催化中的应用:三[N,N-双(三甲基甲硅烷基)酰胺]镧证明了其在均相催化中对叔酰胺和仲酰胺的脱氧还原反应中的效用,扩展了对镧系元素配合物在催化中的理解 (Barger 等人,2020)。

NMR 光谱研究:研究了三(二叔丁酰甲烷基)-铕(III) 在 NMR 光谱研究中的应用,证明了其在分析复杂分子结构中的效用 (Lam 等人,2020)。

作用机制

Target of Action

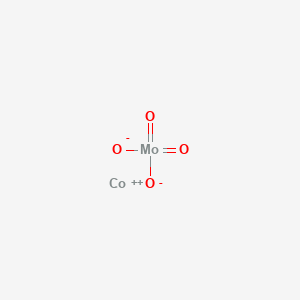

Tris(dipivaloylmethanato)lanthanum, also known as lanthanum;2,2,6,6-tetramethylheptane-3,5-dione, is a complex compound where lanthanum (III) is the central atom

Mode of Action

The compound forms a coordination polyhedron as a distorted one-capped trigonal prism . Two dipivaloylmethanate (dpm) ligands are bidentately coordinated to lanthanum(III) atoms, and the two others are coordinated in a bidentate-cyclic mode, i.e., they are the bridges between two lanthanum atoms .

Action Environment

The action of Tris(dipivaloylmethanato)lanthanum can be influenced by various environmental factors. For instance, thermogravimetric investigations show that the volatility of Ln (dpm) 3 increases in the series from [La (dpm) 3] 2 to Yb (dpm) 3 . This suggests that temperature can influence the stability and efficacy of the compound.

安全和危害

未来方向

属性

IUPAC Name |

lanthanum;2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVMABGREURBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

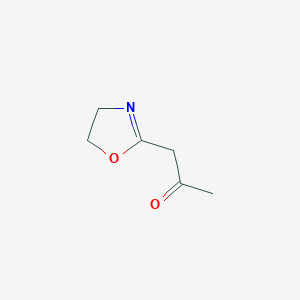

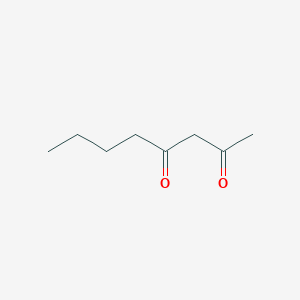

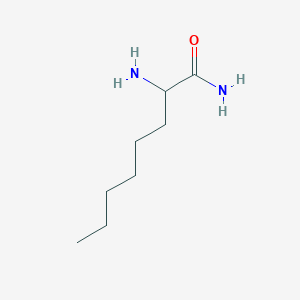

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(dipivaloylmethanato)lanthanum | |

CAS RN |

14319-13-2 | |

| Record name | Tris(dipivaloylmethanato)lanthanum | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the thermal stability of Tris(dipivaloylmethanato)lanthanum compare to other precursors used in manganite perovskite deposition?

A: Research indicates that Tris(dipivaloylmethanato)lanthanum exhibits a distinct decomposition temperature compared to other precursors like Tris(dipivaloylmethanato)manganese and Bis(dipivaloylmethanato)strontium. [] This difference in thermal behavior is crucial during the chemical vapor deposition process of manganite perovskites, as it directly impacts the film's final composition and properties. []

Q2: Can you elaborate on the role of in situ infrared absorption spectroscopy in controlling the composition of deposited films?

A: In situ infrared absorption spectroscopy allows researchers to monitor the decomposition behavior of precursors like Tris(dipivaloylmethanato)lanthanum in real-time during the deposition process. [] By analyzing the infrared absorption patterns, researchers can determine the precursor densities in the gas phase. [] This information is then used to fine-tune the deposition parameters and achieve precise control over the atomic composition of the final manganite perovskite film. []

Q3: What is the molecular structure of Tris(dipivaloylmethanato)lanthanum?

A: While the provided abstracts do not detail the molecular structure, gas electron diffraction studies have been conducted to elucidate the structure of Tris(dipivaloylmethanato)lanthanum. [] Further investigation into these studies would be needed to elaborate on the specific bond lengths, angles, and spatial arrangement of atoms within the molecule.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。